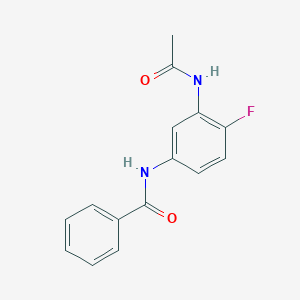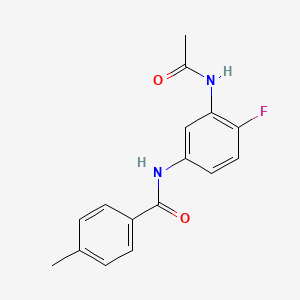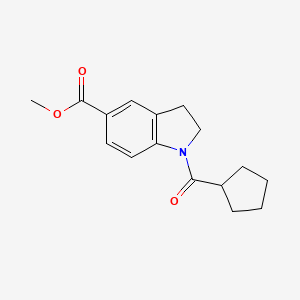
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. MPPC is a pyrazole derivative that has been synthesized through various methods and has been widely studied for its potential applications in different fields.
作用機序
The mechanism of action of MPCC is not well understood, but it has been suggested that it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPCC has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are known to contribute to inflammation.
実験室実験の利点と制限
MPCC has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple reagents. MPCC is also soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one of the limitations of MPCC is its low solubility in water, which may limit its use in some experiments.
将来の方向性
MPCC has several potential applications in different fields of scientific research. Some of the future directions for MPCC research include:
1. Studying the potential of MPCC as an anti-inflammatory agent in animal models of inflammatory diseases.
2. Investigating the mechanism of action of MPCC and its interaction with NF-κB pathway.
3. Studying the potential of MPCC as a therapeutic agent for other diseases such as cancer and neurodegenerative disorders.
4. Developing new synthetic methods for MPCC that can improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of MPCC in vivo to understand its bioavailability and toxicity.
Conclusion:
In conclusion, MPCC is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in different fields. MPCC has been found to have anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. Future research on MPCC may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of MPCC has been carried out through various methods, including the use of different reagents and catalysts. One of the commonly used methods for synthesizing MPCC is by reacting 5-methylpyridin-2-amine with 1-phenylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified through column chromatography to obtain the desired product.
科学的研究の応用
MPCC has been widely studied for its potential applications in different fields of scientific research. One of the significant applications of MPCC is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. MPCC has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-11-12)18-16(21)14-9-10-20(19-14)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUWIVGMKAWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)